molecular formula C17H18FN B13996236 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- CAS No. 1605318-09-9

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-

Cat. No.: B13996236
CAS No.: 1605318-09-9
M. Wt: 255.33 g/mol
InChI Key: DBTRANSEKHXWMV-UHFFFAOYSA-N
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Description

The compound 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- is a substituted indole derivative characterized by a 2,3-dihydroindole core with two methyl groups at the 3-position and a 4-fluorobenzyl substituent at the 6-position. Its molecular formula is inferred as C₁₈H₁₇FN₂ (based on structural analogs in ), with a molecular weight of approximately 280.34 g/mol. Key structural features include:

  • 3,3-Dimethyl groups: These substituents introduce steric hindrance, likely affecting reactivity and intermolecular interactions.
  • 4-Fluorophenylmethyl group: The fluorine atom at the para position of the benzyl group may influence electronic properties (e.g., lipophilicity, dipole moments) and metabolic stability.

Predicted properties for the target compound include a density of ~1.12 g/cm³ and a pKa of ~7.2, based on computational modeling trends observed in .

Properties

CAS No.

1605318-09-9

Molecular Formula

C17H18FN

Molecular Weight

255.33 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C17H18FN/c1-17(2)11-19-16-10-13(5-8-15(16)17)9-12-3-6-14(18)7-4-12/h3-8,10,19H,9,11H2,1-2H3

InChI Key

DBTRANSEKHXWMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)CC3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Alkylation Conditions

Method Reagents Solvent Yield (%) Source
N-Alkylation 4-Fluorobenzyl bromide, K₂CO₃, KI DMF 78–85
Friedel–Crafts 4-Fluorophenylacetyl chloride, AlCl₃ DCM 65–72

Reduction and Functionalization

The dihydro-dimethyl moiety is installed via selective reduction or alkylation :

  • Reductive alkylation : Sodium cyanoborohydride in acetic acid reduces imine intermediates to form the 2,3-dihydro structure.
  • Dimethylation : Treatment with methyl iodide in the presence of potassium carbonate introduces the 3,3-dimethyl groups.

Optimized Synthetic Route

A representative pathway integrates the above steps:

Analytical Validation

  • NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals for the 4-fluorophenylmethyl group (δ 3.82–4.15, multiplet) and dimethyl groups (δ 1.32, singlet).
  • HPLC : Purity >98% achieved using C18 columns (MeOH/H₂O gradient).

Challenges and Alternatives

  • Regioselectivity : Friedel–Crafts acylation may require directing groups to ensure C6 substitution.
  • Side reactions : Over-alkylation is mitigated by controlled stoichiometry of methyl iodide.

Chemical Reactions Analysis

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .

Scientific Research Applications

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .

Comparison with Similar Compounds

Comparative Data :

Property Target Compound (Predicted) 6-Bromo-3,3-dimethylindoline Pyrrolopyridine Analog
Molecular Weight ~280.34 g/mol 239.11 g/mol 256.32 g/mol
Density 1.12 g/cm³ ~1.3 g/cm³ 1.115 g/cm³
pKa ~7.2 ~8.5 (indole NH) 7.24
13C-NMR (δ) N/A 47.45 (CH₂), 109.46 (C-7) Not reported

Spectral Insights :

  • The 13C-NMR signal at δ 47.45 in 6-bromo-3,3-dimethylindoline corresponds to the CH₂ group in the dihydroindole core, a feature shared with the target compound .
  • HRMS data for analogs (e.g., m/z 223.1225 in ) suggests precise mass differences attributable to substituent variations.

Functional Group Impact: Hydroxyl vs. Fluorophenyl

Compounds from :

  • 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione : Contains hydroxyl and ketone groups.
  • Impact :
    • Solubility : Hydroxyl groups increase aqueous solubility but may reduce blood-brain barrier penetration.
    • Reactivity : Ketones and hydroxyls introduce metabolic liabilities (e.g., oxidation, conjugation) compared to the stable C-F bond in the target compound.

Biological Activity

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- is an indole derivative characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C17H18FNC_{17}H_{18}FN with a molecular weight of 255.33 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure

The specific structure of this compound includes:

  • A 4-fluorobenzyl group attached to the nitrogen atom of the indole.
  • Two methyl groups at the 3-position of the indole ring.

Biological Activities

1H-Indole derivatives are known for their broad range of biological activities, including but not limited to:

  • Antimicrobial : Exhibiting significant antibacterial and antifungal properties.
  • Anticancer : Potential activity against various cancer cell lines.
  • Neuropharmacological : Influence on neurotransmitter systems, particularly serotonin.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, compounds similar to 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli8.33 µM
Compound BS. aureus5.64 µM
Compound CC. albicans16.69 µM

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study: Anticancer Effects

A study evaluated the effects of several indole compounds on human cancer cell lines. The results indicated that certain substitutions on the indole ring enhanced cytotoxicity against breast cancer cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Indole AMCF-7 (Breast)12.5
Indole BHeLa (Cervical)15.0
Indole CA549 (Lung)10.0

Neuropharmacological Effects

Research indicates that indole derivatives may interact with neurotransmitter receptors, particularly serotonin receptors, which could lead to potential applications in treating mood disorders.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is significantly influenced by their structural features:

  • Substituents on the benzene ring can enhance or inhibit biological activity.
  • The position and nature of substituents play a crucial role in determining the interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 6-[(4-fluorophenyl)methyl]-substituted indole derivatives?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group, followed by alkylation or reductive amination to attach the methyl substituents. For example, describes a protocol for synthesizing analogous indole derivatives using palladium catalysts and aryl boronic acids under inert conditions . Alternatively, condensation reactions (e.g., using 4-fluorobenzaldehyde and indole precursors) are viable, as outlined in for similar fluorophenyl-indole systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the substitution pattern, particularly distinguishing between dihydroindole and fluorophenyl protons (e.g., δ ~7.2–7.4 ppm for aromatic fluorophenyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying the presence of the 4-fluorophenylmethyl group .
  • HPLC : Used for purity assessment, as noted in for related indole-carboxylic acid derivatives .

Q. How can researchers address challenges in purifying this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar byproducts.
  • Recrystallization : Use solvents like ethanol or DCM/hexane mixtures to isolate crystalline forms, as described in for structurally similar indole derivatives .

Q. What biological assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer :
  • In vitro Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antitumor activity, as referenced in for fluorophenyl-indole analogs .
  • Enzyme Inhibition Studies : Target kinases or cytochrome P450 isoforms using fluorometric assays, given the structural similarity to known inhibitors in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature, catalyst loading, and solvent polarity. emphasizes statistical methods for optimizing analytical protocols .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for fluorophenyl coupling, as demonstrated in for photochromic indole derivatives .

Q. What strategies resolve stereochemical ambiguities in the dihydroindole core?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive stereochemical assignment, as shown in for sulfonylated indole derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, particularly for assessing 3,3-dimethyl substitution .

Q. How should researchers analyze contradictory data in biological activity studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., cytotoxicity, enzyme inhibition) to identify trends.
  • Error Propagation Analysis : Use tools like Grubbs’ test to identify outliers, as recommended in ’s statistics curriculum .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinase binding pockets). highlights triazole-indole systems as templates for SAR studies .
  • DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with activity, as in ’s calculated molecular descriptors .

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability. ’s logP calculations (~3.9) suggest moderate lipophilicity, which can be tuned via substituent modification .
  • MD Simulations : Study binding dynamics with plasma proteins (e.g., albumin) to predict half-life .

Q. What mechanisms underlie the compound’s toxicity profile?

  • Methodological Answer :
  • Reactive Oxygen Species (ROS) Assays : Fluorimetric probes (e.g., CM-H2DCFDA) quantify oxidative stress in cell lines, as detailed in .
  • Genotoxicity Screening : Ames tests or Comet assays assess DNA damage potential, critical for preclinical safety evaluation .

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